molecular formula C18H18Cl2N2O3S B12717485 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol CAS No. 35441-12-4

2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol

Cat. No.: B12717485
CAS No.: 35441-12-4
M. Wt: 413.3 g/mol
InChI Key: ZSKBQNJOXKPYHR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, DMSO-d₆):

  • δ 7.8–7.6 ppm (4H, aromatic protons on the sulphonyl-attached phenyl ring).
  • δ 7.4–7.2 ppm (2H, aromatic protons on the 4,5-dichloro-2-methylphenyl group).
  • δ 4.5–4.3 ppm (2H, -CH₂- adjacent to sulphonyl).
  • δ 3.8–3.6 ppm (2H, -CH₂OH of ethanol).
  • δ 2.4 ppm (3H, -CH₃ on the dichlorophenyl group).

¹³C-NMR :

  • δ 140–120 ppm (aromatic carbons).
  • δ 60 ppm (-CH₂OH).
  • δ 55 ppm (-SO₂-CH₂-).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3600–3200 cm⁻¹ : O-H stretch from the ethanol group.
  • 1350–1300 cm⁻¹ : S=O asymmetric stretch of the sulphonyl group.
  • 1160–1120 cm⁻¹ : S=O symmetric stretch.
  • 750–600 cm⁻¹ : C-Cl stretches.

Mass Spectrometry

While explicit fragmentation data is unavailable, the molecular ion peak at m/z 413.31 corresponds to the molecular weight. Expected fragments include the sulphonyl-phenyl ion (m/z 157) and the dichlorophenyl-pyrazole ion (m/z 231).

X-ray Crystallographic Studies and Conformational Analysis

No X-ray crystallographic data is reported in the provided sources. However, computational models predict a planar pyrazole ring and a dihedral angle of ~120° between the sulphonyl-attached phenyl ring and the dichlorophenyl group. The ethanol group adopts a staggered conformation relative to the sulphonyl oxygen, minimizing steric hindrance. Hydrogen bonding between the hydroxyl group and sulphonyl oxygen may stabilize the structure in the solid state.

Tautomeric Forms and Stereochemical Considerations

The 4,5-dihydro-1H-pyrazole ring exists in a fixed non-aromatic state due to partial saturation, precluding tautomerism typically seen in pyrazoles. However, the ethanol group’s hydroxyl proton may participate in keto-enol tautomerism under acidic or basic conditions, though this is not experimentally confirmed.

Stereochemically, the compound has one chiral center at the ethanol-bearing carbon (C-2 ). Synthesis routes likely produce a racemic mixture , as no enantiomeric resolution is described. The dichlorophenyl group’s ortho-chloro substituents introduce steric hindrance, restricting rotation about the C-N bond connecting the pyrazole and phenyl rings.

Table 1: Summary of Spectroscopic Data

Technique Key Signals Functional Group Assignment
¹H-NMR δ 7.8–7.6 ppm (4H, aromatic) Sulphonyl-attached phenyl ring
δ 2.4 ppm (3H, singlet) Methyl group on dichlorophenyl
IR 1350–1300 cm⁻¹ (S=O stretch) Sulphonyl group
Molecular Weight 413.31 g/mol C₁₈H₁₈Cl₂N₂O₃S

Table 2: Calculated vs. Experimental Molecular Weight

Parameter Value (g/mol)
Calculated 413.31
Experimental 413.31

Properties

CAS No.

35441-12-4

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethanol

InChI

InChI=1S/C18H18Cl2N2O3S/c1-12-10-16(19)17(20)11-15(12)18-6-7-22(21-18)13-2-4-14(5-3-13)26(24,25)9-8-23/h2-5,10-11,23H,6-9H2,1H3

InChI Key

ZSKBQNJOXKPYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCO)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanol is a sulfonamide derivative featuring a pyrazole moiety that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18Cl2N2O3S
  • Molecular Weight : 396.32 g/mol
  • CAS Number : 35441-14-6
  • Density : 1.39 g/cm³
  • Boiling Point : 634.7°C

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of substituted phenyl sulfonyl chlorides with pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It has been shown to affect pathways involved in cell cycle regulation and apoptosis.
StudyCell LineIC50 (µM)Mechanism
Keter & Darkwa (2012)MCF-7 (breast cancer)15Apoptosis induction
Jamwal et al. (2013)A549 (lung cancer)20Cell cycle arrest

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory and Analgesic Effects

Research indicates that this compound can reduce inflammation and pain:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pain pathways.

Antidiabetic Properties

Recent studies have suggested potential antidiabetic effects through mechanisms involving glucose metabolism regulation.

Case Studies

  • Anticancer Study :
    • In a study by Keter & Darkwa (2012), the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.
  • Antimicrobial Efficacy :
    • A study conducted by Kumar et al. (2020) assessed the antimicrobial activity against E. coli and S. aureus, finding MIC values of 64 µg/mL and 32 µg/mL, respectively.
  • Anti-inflammatory Action :
    • Research published by Farghaly et al. (2000) revealed that the compound effectively reduced inflammation in animal models, supporting its traditional use in herbal medicine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrazole compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Antimicrobial Evaluation : A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The active compounds were found to inhibit biofilm formation, which is crucial for the pathogenicity of many bacterial strains. This suggests a dual mechanism involving both bactericidal effects and disruption of biofilm integrity .

Cancer Therapeutics

The compound's structure allows it to interact with biological targets relevant to cancer treatment:

  • Anti-Proliferative Properties : Research indicates that pyrazole derivatives can exhibit anti-proliferative effects on various cancer cell lines. For example, compounds similar to the one have shown moderate to high efficacy against tubulin polymerization, a critical process in cancer cell division .
  • Targeting Specific Pathways : The presence of halogenated phenyl groups has been linked to increased anti-tumor activity, suggesting that modifications to the core structure can enhance therapeutic outcomes .

Other Therapeutic Applications

Beyond antimicrobial and anti-cancer activities, the compound also shows promise in other areas:

  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Emerging research indicates that certain derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindingsApplication
Antimicrobial Evaluation MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureusAntimicrobial agent
Anti-Proliferative Action Effective against tubulin polymerization in cancer cellsCancer treatment
Neuroprotective Effects Potential benefits in neurodegenerative disease modelsNeuroprotection

Chemical Reactions Analysis

Reactivity of the Pyrazole Ring

The pyrazole core (4,5-dihydro-1H-pyrazole) undergoes characteristic reactions due to its aromaticity and nitrogen lone pairs. Key reactions include:

Reaction TypeConditionsOutcome/ProductReference
Electrophilic Substitution Acidic or Lewis acid catalystsChlorine or methyl groups direct substitution at specific ring positions.
Oxidation Strong oxidizing agents (e.g., KMnO₄)Conversion to pyrazoline or pyridazine derivatives under controlled conditions.
Cycloaddition Thermal or photochemical activationFormation of fused heterocycles via [3+2] or [4+2] pathways .

Steric hindrance from the dichloromethylphenyl group limits reactivity at the 3- and 5-positions of the pyrazole ring, favoring regioselective modifications.

Sulfonyl Group Reactions

The sulfonyl (-SO₂-) group participates in nucleophilic substitution and elimination reactions:

Reaction TypeConditionsOutcome/ProductReference
Nucleophilic Displacement Alkali hydroxides or aminesReplacement of the sulfonyl group with nucleophiles (e.g., -OH, -NH₂).
Hydrolysis Acidic or basic aqueous mediaCleavage to sulfonic acid derivatives, enhancing water solubility .

The sulfonyl group’s electron-withdrawing nature stabilizes adjacent carbanions, enabling condensation reactions with aldehydes or ketones .

Ethanol Moiety Transformations

The terminal ethanol group (-CH₂CH₂OH) undergoes typical alcohol reactions:

Reaction TypeConditionsOutcome/ProductReference
Esterification Acid anhydrides or acyl chloridesFormation of sulfonate esters (e.g., acetate or benzoate derivatives) .
Oxidation PCC or Jones reagentConversion to a ketone or carboxylic acid, depending on conditions .
Etherification Alkyl halides or epoxidesSynthesis of ether-linked derivatives for polymer or prodrug applications .

Stability Under Analytical Conditions

The compound remains stable in acetonitrile/water mixtures (common HPLC mobile phases), with no decomposition observed during chromatographic separation .

Biological Activity and Reaction Implications

While direct pharmacological data for this compound is limited, its structural analogs exhibit:

  • Protein Kinase Modulation : Pyrazole-sulfonates inhibit SGK-1 via sulfonate-mediated hydrogen bonding .

  • Antimicrobial Activity : Thiazole derivatives synthesized from similar precursors show efficacy against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Triazole Cores

Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from )

  • Core Structure : 1,2,4-Triazole vs. 4,5-dihydro-1H-pyrazole in the target compound.
  • Substituents: Difluorophenyl and phenylsulfonyl groups vs. dichloromethylphenyl and sulfonylethanol.
  • Synthesis : Prepared via α-halogenated ketone coupling, yielding crystalline products suitable for X-ray refinement (likely using SHELX programs, as in and ).
  • Key Difference : The triazole-thioether linkage in Compound A may confer greater metabolic stability compared to the dihydro-pyrazole in the target compound .

Compound B: Phenol, 2-[4,5-dihydro-5-[2-(4-methylphenyl)-4-thiazolyl]-1H-pyrazol-3-yl]- (from )

  • Core Structure : Similar dihydro-pyrazole core but fused with a thiazole ring.
  • Substituents: 4-Methylphenyl and phenol vs. dichloromethylphenyl and sulfonylethanol.
  • Synthesis : Reported yields of 42–55% via multi-step routes, suggesting comparable synthetic complexity to the target compound .

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B
Polar Groups Sulfonylethanol Phenylsulfonyl, ketone Phenol
Electron Effects Electron-withdrawing (Cl, SO2) Electron-withdrawing (F, SO2) Electron-donating (OH)
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~2.8 (higher hydrophilicity)
  • Chlorine atoms may enhance binding affinity to hydrophobic pockets in proteins .

Crystallographic and Structural Insights

  • Target Compound: No direct crystallographic data are provided in the evidence, but SHELX programs () are widely used for refining such structures. The dihydro-pyrazole ring likely adopts an envelope conformation, as seen in similar systems.
  • Compound A : Likely resolved via SHELXL (), with the triazole ring planar and sulfonyl group contributing to crystal packing .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s dichloromethylphenyl group may complicate regioselective synthesis, akin to the moderate yields (42–55%) observed in Compound B .
  • The ethanol moiety could serve as a solubilizing handle for further derivatization .
  • Knowledge Gaps: Detailed pharmacokinetic or toxicity profiles are absent in the evidence, necessitating further studies.

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been employed to enhance reaction rates and yields for similar compounds:

  • Reagents and Conditions : Hydrazine hydrate in ethanol under microwave irradiation.
  • Advantages : Faster reaction times and higher purity compared to conventional methods.

Purification Techniques

After synthesis, purification is critical to achieve high purity:

  • Chromatographic Methods
    • Thin-layer chromatography (TLC) or column chromatography can be used to separate impurities.
  • Recrystallization
    • Solvents like ethanol or acetone are commonly used for recrystallization.
  • Spectroscopic Confirmation
    • Techniques such as FTIR, NMR (^1H and ^13C), and mass spectrometry confirm the structure and purity.

Detailed Reaction Scheme

Step Reagents/Conditions Description
1 Chalcone + Hydrazine hydrate in ethanol Cyclization to form pyrazoline
2 Sulfur trioxide or chlorosulfonic acid Sulfonation of phenyl group
3 Ethanol + Base catalyst Introduction of ethanol moiety

Challenges in Synthesis

  • Regioselectivity
    • Ensuring selective sulfonation at the desired position can be challenging.
  • Yield Optimization
    • Reaction conditions must be optimized to maximize yield while minimizing side products.
  • Purity Control
    • Impurities from incomplete reactions or side reactions require careful removal during purification.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsTimePurificationYield
Reflux (Ethanol)Chalcone, hydrazine derivatives12 hFiltrationModerate
Sodium Ethoxideα-Halogenated ketones, triazoles10 hRecrystallizationHigh

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^{13}C-NMR for pyrazoline ring protons (δ 2.5–4.0 ppm) and sulfonyl/ethanol groups (δ 3.5–4.5 ppm).
    • IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) and hydroxyl (O–H stretch at ~3400 cm1^{-1}) functionalities.
  • Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:
    • Data-to-Parameter Ratio : >15:1 for reliable refinement .
    • R-Factors : Aim for R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15 .

Q. Table 2: Crystallographic Refinement Parameters (Example)

ParameterValueSource
R1R_10.053
wR2wR_20.140
Data/Parameter17.9

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Moisture Sensitivity : Store in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Thermal Stability : Avoid heat sources (P210) and static discharge (P243) during handling .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats and spark-resistant tools (P242) .

Advanced: What challenges arise in determining stereochemistry via X-ray crystallography?

Methodological Answer:

  • Pyrazoline Ring Conformation : The 4,5-dihydro-1H-pyrazole ring adopts a puckered conformation. Use SHELXL’s TORS command to refine torsion angles (e.g., C–N–N–C dihedral angles) .
  • Disorder in Sulfonyl Group : Apply PART and ISOR restraints to model anisotropic displacement parameters for sulfonyl oxygen atoms .
  • Twinned Crystals : Use TWIN and BASF commands in SHELXL for high-resolution twinned data .

Advanced: How can computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PyRx to dock into target proteins (e.g., kinases). Set grid parameters to cover the active site (40 × 40 × 40 Å).
  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for H-bonding sites .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
  • Solubility Effects : Test activity in DMSO vs. aqueous buffers; adjust concentration to avoid aggregation .
  • Assay Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Q. Table 3: Example Contradiction Analysis

StudyActivity (IC50_{50})SolventPurityOutcome
A10 µMDMSO98%Active
B>100 µMPBS95%Inactive
Resolution Low solubility in PBS reduces bioavailability.

Advanced: What strategies optimize regioselectivity in pyrazoline ring substitutions?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., –Cl) at the phenyl ring favor cyclization at the β-position .
  • Steric Guidance : Bulky substituents on hydrazines (e.g., 3,5-dichlorophenyl) direct addition to less hindered carbonyl carbons .
  • Kinetic Control : Short reaction times (≤6 h) and low temperatures (0–5°C) favor kinetic products over thermodynamic isomers .

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